molecular formula C7H13ClF3NO2 B6244137 methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride CAS No. 2408937-11-9

methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride

Cat. No.: B6244137
CAS No.: 2408937-11-9
M. Wt: 235.63 g/mol
InChI Key: PKISDIFAPYODRD-WCCKRBBISA-N
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Description

Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride is a chemical compound known for its unique structure and properties. It contains a trifluoromethyl group, making it a useful reagent in various chemical and pharmaceutical applications. This compound is particularly valued for its stability, reactivity, and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride generally involves the reaction of a suitable starting material with trifluoromethylating agents. One common approach includes the use of trifluoromethyltrimethylsilane (CF3TMS) under specific reaction conditions. The process typically requires:

  • Anhydrous conditions to prevent hydrolysis.

  • Catalysts such as copper or silver salts.

  • Organic solvents like tetrahydrofuran (THF) or diethyl ether.

  • Temperature control to optimize yield and selectivity.

Industrial Production Methods: Industrial production methods may utilize continuous flow chemistry to improve scalability and efficiency. These methods ensure consistent quality and high yields by:

  • Implementing automated control of reaction parameters.

  • Using high-purity reagents and solvents.

  • Employing efficient separation techniques to isolate the product.

Chemical Reactions Analysis

Types of Reactions: Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

  • Reduction: : Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl analogs.

  • Substitution: : Nucleophilic substitution at the trifluoromethyl carbon or the amino group can lead to diverse products.

Common Reagents and Conditions: Reactions commonly use reagents such as:

  • Hydrogen peroxide (H2O2) for oxidation.

  • Lithium aluminum hydride (LiAlH4) for reduction.

  • Sodium hydride (NaH) or organolithium compounds for substitution.

Major Products Formed: The major products include:

  • Nitroso and nitro derivatives from oxidation.

  • Difluoromethyl and monofluoromethyl analogs from reduction.

  • Substituted amines and esters from substitution reactions.

Scientific Research Applications

Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry.

  • Biology: : The compound is used in the design of enzyme inhibitors and as a probe to study enzyme mechanisms.

  • Industry: : The stability and reactivity of the compound make it suitable for use in agrochemical and material science research.

Mechanism of Action

The mechanism by which methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride exerts its effects is often related to its interaction with specific molecular targets. These targets include enzymes and receptors involved in metabolic pathways. The trifluoromethyl group enhances the compound's binding affinity and selectivity, leading to potent biological activity. Key pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Other Compounds

  • Methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride: : Lacks the trifluoromethyl group, resulting in lower reactivity and different biological activity.

  • Methyl (3S)-3-amino-4,4,4-trichlorobutanoate hydrochloride: : Contains a trichloromethyl group instead of trifluoromethyl, which alters its chemical properties and uses.

  • Methyl (3S)-3-amino-2,2-dimethyl-3-fluorobutanoate hydrochloride: : Has a single fluorine atom, impacting its reactivity and biological interactions.

Uniqueness: Methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride stands out due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

This compound’s synthesis, reactivity, and diverse applications underscore its significance in scientific research and industry. It holds promise for developing new materials and pharmaceuticals, proving to be a remarkable chemical entity.

Properties

CAS No.

2408937-11-9

Molecular Formula

C7H13ClF3NO2

Molecular Weight

235.63 g/mol

IUPAC Name

methyl (3S)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate;hydrochloride

InChI

InChI=1S/C7H12F3NO2.ClH/c1-6(2,5(12)13-3)4(11)7(8,9)10;/h4H,11H2,1-3H3;1H/t4-;/m0./s1

InChI Key

PKISDIFAPYODRD-WCCKRBBISA-N

Isomeric SMILES

CC(C)([C@@H](C(F)(F)F)N)C(=O)OC.Cl

Canonical SMILES

CC(C)(C(C(F)(F)F)N)C(=O)OC.Cl

Purity

95

Origin of Product

United States

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